![molecular formula C15H16N2O4 B5235830 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5235830.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, providing efficient pathways to generate complex molecules. For example, a method reported for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, which share a structural motif with the compound of interest, utilizes a five-component condensation reaction. This reaction combines benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water in dichloromethane at room temperature, indicating the potential for similarly complex synthesis pathways for our compound of interest (Akbarzadeh et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques such as NMR, H RMS, and X-ray crystallography. For instance, a structurally related compound was analyzed using H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, revealing detailed insights into its molecular configuration and solid-state structure. This underscores the importance of advanced analytical methods in understanding the molecular intricacies of our compound (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound highlight its reactivity and potential for further chemical modifications. Studies on similar molecules showcase various reactions, such as cyclization and condensation, which can influence the compound's functional capabilities and applicability in different chemical contexts (Savchenko et al., 2020).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The physical form can significantly impact the compound's utility in practical applications. Research on related compounds provides insights into how crystallography and solubility studies can inform the development and use of our compound of interest (Subhadramma et al., 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are fundamental aspects that determine the compound's applications in synthesis and industry. For example, the study of related compounds' reactivity and stability under different conditions offers valuable insights into optimizing conditions for desired reactions and product yields (Gouda et al., 2022).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(16-8-10-4-3-7-21-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6,10H,3-4,7-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCSTGEWOLDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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